Ac-LEHD-AMC

Vue d'ensemble

Description

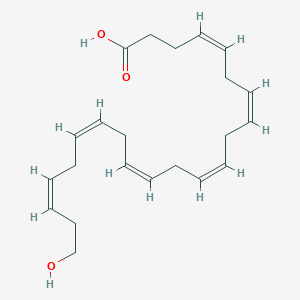

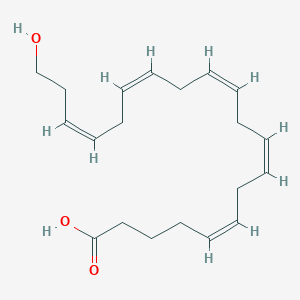

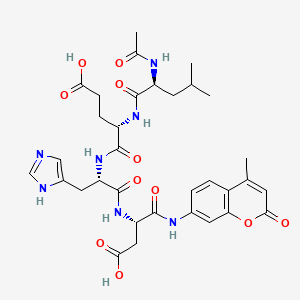

Ac-LEHD-AMC (sel de trifluoroacétate) est un substrat fluorogène spécifiquement conçu pour la caspase-9. Lors du clivage par la caspase-9, il libère la 7-amino-4-méthylcoumarine (AMC), qui peut être quantifiée par sa fluorescence. Ce composé est largement utilisé dans les dosages biochimiques pour mesurer l'activité de la caspase-9, qui est cruciale dans l'étude de l'apoptose et de la mort cellulaire .

Mécanisme D'action

Target of Action

Ac-LEHD-AMC is a fluorogenic substrate primarily targeted towards caspase-9 , a member of the caspase family of cysteine proteases . Caspase-9 plays a crucial role in the initiation of the apoptotic process, a programmed cell death mechanism .

Mode of Action

The interaction of this compound with caspase-9 results in the cleavage of the compound . Upon cleavage by caspase-9, this compound releases a fluorophore known as 7-amino-4-methylcoumarin (AMC) . The fluorescence of AMC can be used to quantify the activity of caspase-9 .

Biochemical Pathways

The action of this compound is involved in the apoptotic pathway, specifically the caspase-dependent apoptosis pathway . Caspase-9, the primary target of this compound, is an initiator caspase in the intrinsic pathway of apoptosis . The activation of caspase-9 leads to the activation of executioner caspases, which then cleave cellular substrates leading to the morphological changes observed in apoptosis .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The cleavage of this compound by caspase-9 results in the release of AMC . The fluorescence of AMC, which displays excitation/emission maxima of 340-360/440-460 nm respectively , can be used to quantify the activity of caspase-9. This provides a measure of the initiation of the apoptotic process within the cell .

Analyse Biochimique

Biochemical Properties

Ac-LEHD-AMC serves as a substrate for caspase-9, which is an initiator caspase in the apoptosis pathway. When caspase-9 cleaves this compound, it releases AMC, a fluorescent molecule that can be quantified to measure caspase-9 activity . This interaction is highly specific, making this compound a valuable tool for studying caspase-9 activity in various biochemical reactions. The specificity of this compound for caspase-9 allows researchers to monitor the enzyme’s activity in real-time, providing insights into the regulation of apoptosis.

Cellular Effects

This compound influences various cellular processes by serving as a marker for caspase-9 activity. In cells undergoing apoptosis, the cleavage of this compound by caspase-9 leads to the release of AMC, which can be detected using fluorescence microscopy or flow cytometry . This allows researchers to study the dynamics of apoptosis in different cell types and to understand how caspase-9 activity affects cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase-9, resulting in the release of the fluorescent molecule AMC . Caspase-9 is activated in response to apoptotic signals and forms a complex with the apoptosome, a multiprotein complex that facilitates its activation . Once activated, caspase-9 cleaves this compound, releasing AMC, which can be quantified to measure caspase-9 activity. This process provides a direct readout of caspase-9 activation and its role in apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be monitored over time to study the kinetics of caspase-9 activation and apoptosis. The stability of this compound allows for long-term studies, and its degradation can be minimized by storing it under recommended conditions . Researchers can observe changes in caspase-9 activity over time, providing insights into the temporal dynamics of apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal concentrations, this compound effectively measures caspase-9 activity without causing adverse effects . At high doses, it may exhibit toxicity or interfere with other cellular processes. Researchers must carefully optimize the dosage to ensure accurate measurement of caspase-9 activity while minimizing potential side effects.

Metabolic Pathways

This compound is involved in the metabolic pathways associated with apoptosis. Caspase-9, the enzyme that cleaves this compound, is a key player in the intrinsic pathway of apoptosis . The interaction between this compound and caspase-9 provides a means to study the regulation of apoptosis and the role of caspase-9 in this process. Additionally, the release of AMC upon cleavage can be used to monitor changes in metabolic flux and metabolite levels during apoptosis.

Transport and Distribution

Within cells, this compound is transported and distributed to regions where caspase-9 is active. The compound’s ability to diffuse across cellular membranes allows it to reach intracellular compartments where caspase-9 is localized . This distribution is crucial for accurately measuring caspase-9 activity and understanding its role in apoptosis.

Subcellular Localization

The subcellular localization of this compound is determined by the presence of caspase-9 in specific cellular compartments. Caspase-9 is typically found in the cytoplasm and mitochondria, where it interacts with the apoptosome to initiate apoptosis . The cleavage of this compound by caspase-9 in these compartments results in the release of AMC, providing a readout of caspase-9 activity and its role in apoptosis.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Ac-LEHD-AMC (sel de trifluoroacétate) implique le couplage séquentiel d'acides aminés pour former la chaîne peptidique. Le processus commence généralement par la protection des groupes amino et carboxyle pour empêcher les réactions secondaires indésirables. La chaîne peptidique est ensuite allongée par couplage d'acides aminés protégés à l'aide de réactifs comme le dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS). Une fois la chaîne peptidique assemblée, les groupes protecteurs sont éliminés, et le peptide est couplé à la 7-amino-4-méthylcoumarine (AMC). Enfin, le sel de trifluoroacétate est formé en traitant le composé avec de l'acide trifluoroacétique .

Méthodes de production industrielle : La production industrielle de l'this compound (sel de trifluoroacétate) suit des voies de synthèse similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. Le produit final est généralement lyophilisé pour obtenir une forme de poudre stable .

Analyse Des Réactions Chimiques

Types de réactions : L'Ac-LEHD-AMC (sel de trifluoroacétate) subit principalement des réactions de clivage enzymatique. Lorsqu'il est exposé à la caspase-9, la liaison peptidique entre l'acide aspartique et l'AMC est clivée, libérant la molécule d'AMC fluorescente .

Réactifs et conditions courants : La réaction de clivage enzymatique nécessite la présence de caspase-9 active et est généralement réalisée dans une solution tamponnée à pH physiologique. Les conditions de réaction sont optimisées pour maintenir l'activité de la caspase-9 et garantir un clivage efficace du substrat .

Principaux produits : Le principal produit du clivage enzymatique de l'this compound (sel de trifluoroacétate) est la 7-amino-4-méthylcoumarine (AMC), qui présente une forte fluorescence et peut être facilement quantifiée .

Applications de recherche scientifique

This compound (sel de trifluoroacétate) est largement utilisé en recherche scientifique, en particulier dans les domaines de la biochimie, de la biologie cellulaire et de la médecine. Sa principale application est la mesure de l'activité de la caspase-9, qui est un indicateur clé de l'apoptose. Les chercheurs utilisent ce composé pour étudier les mécanismes de la mort cellulaire, cribler les médicaments potentiellement inducteurs de l'apoptose et étudier le rôle de la caspase-9 dans diverses maladies .

En plus de la recherche sur l'apoptose, this compound (sel de trifluoroacétate) est également utilisé dans le développement de tests diagnostiques et d'interventions thérapeutiques. Sa capacité à fournir des mesures quantitatives de l'activité de la caspase-9 en fait un outil précieux à la fois en recherche fondamentale et appliquée .

Mécanisme d'action

Le mécanisme d'action de l'this compound (sel de trifluoroacétate) implique son clivage par la caspase-9. La caspase-9 reconnaît et se lie à la séquence LEHD dans le substrat peptidique. Lors de la liaison, la caspase-9 clive la liaison peptidique entre l'acide aspartique et l'AMC, libérant la molécule d'AMC fluorescente. L'intensité de fluorescence de l'AMC peut ensuite être mesurée pour quantifier l'activité de la caspase-9 .

Applications De Recherche Scientifique

Ac-LEHD-AMC (trifluoroacetate salt) is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the measurement of caspase-9 activity, which is a key indicator of apoptosis. Researchers use this compound to study the mechanisms of cell death, screen for potential apoptosis-inducing drugs, and investigate the role of caspase-9 in various diseases .

In addition to apoptosis research, this compound (trifluoroacetate salt) is also used in the development of diagnostic assays and therapeutic interventions. Its ability to provide quantitative measurements of caspase-9 activity makes it a valuable tool in both basic and applied research .

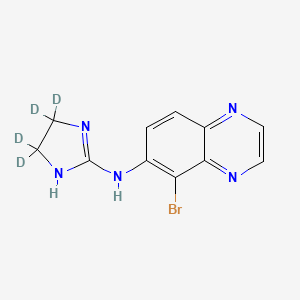

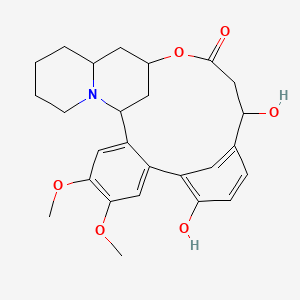

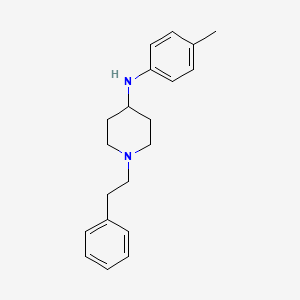

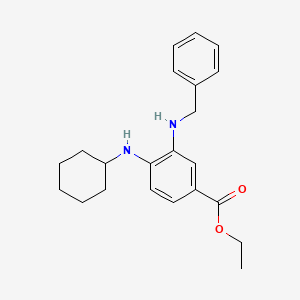

Comparaison Avec Des Composés Similaires

Ac-LEHD-AMC (sel de trifluoroacétate) est l'un des nombreux substrats fluorogènes utilisés pour mesurer l'activité des caspases. Des composés similaires comprennent l'Ac-DEVD-AMC, qui est un substrat pour la caspase-3, et l'Ac-VEID-AMC, qui est un substrat pour la caspase-6. La particularité de l'this compound réside dans sa spécificité pour la caspase-9, ce qui en fait un outil essentiel pour étudier le rôle de cette caspase particulière dans l'apoptose .

Liste des composés similaires :- Ac-DEVD-AMC (substrat de la caspase-3)

- Ac-VEID-AMC (substrat de la caspase-6)

- Ac-IETD-AMC (substrat de la caspase-8)

- Ac-YVAD-AMC (substrat de la caspase-1)

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N7O11/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45)/t22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILMZAQLFLKJPG-QORCZRPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)